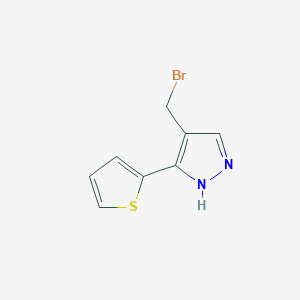

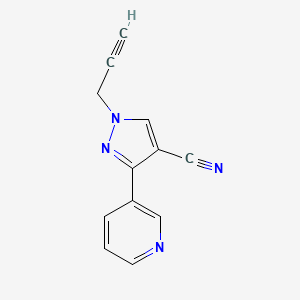

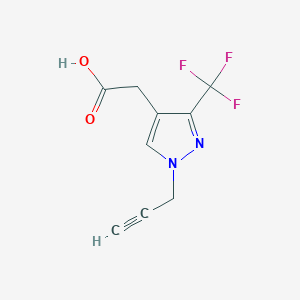

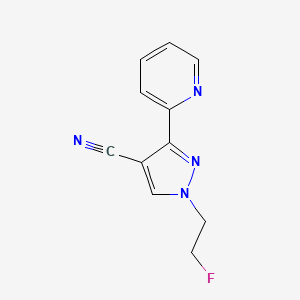

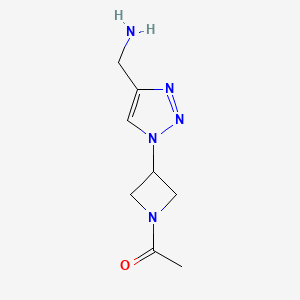

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one

Vue d'ensemble

Description

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one, otherwise known as AMT, is an organic compound that has been studied for its various applications in scientific research. As a synthetic compound, AMT is a versatile molecule that can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of drugs with potential antibacterial, antifungal, and anticancer properties . The presence of both azetidine and triazole rings makes it a versatile intermediate for constructing complex molecules designed for targeted therapies.

Agrochemical Research

In agrochemical research, this compound’s derivatives could be explored for their potential use as pesticides or herbicides. The triazole component, in particular, is known for its role in the development of fungicides and plant growth regulators .

Material Science

The azetidine ring in the compound’s structure can be utilized in the development of novel polymeric materials. These materials may exhibit unique properties such as high thermal stability and resistance to degradation, making them suitable for advanced engineering applications .

Biochemical Sensor Development

Due to its reactive functional groups, this compound can be used in the design of biochemical sensors. These sensors could detect specific biomolecules or chemical agents, providing valuable tools for medical diagnostics and environmental monitoring .

Catalysis

The compound’s structure allows for its use as a ligand in catalytic systems. It could potentially enhance the efficiency of catalysts used in organic synthesis, particularly in reactions requiring precise control over regio- and stereochemistry .

Photographic Sensitizers

The unique light-absorbing properties of the triazole ring make derivatives of this compound candidates for use as photographic sensitizers. These compounds can improve the performance of photographic films and papers by increasing their sensitivity to light .

Antimicrobial Agents

Research into antimicrobial agents often involves triazole derivatives due to their efficacy against a broad spectrum of pathogens. This compound could be modified to develop new antimicrobial drugs that address the growing concern of antibiotic resistance .

Neuroscience Research

In neuroscience, this compound could be used to synthesize molecules that interact with neural receptors. Such molecules may contribute to the development of treatments for neurological disorders or provide insights into the functioning of the nervous system .

Propriétés

IUPAC Name |

1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c1-6(14)12-4-8(5-12)13-3-7(2-9)10-11-13/h3,8H,2,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODAMWXQIFWHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.